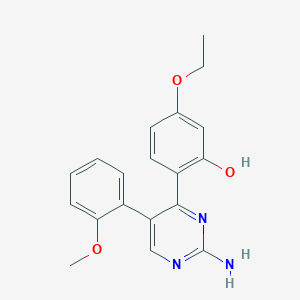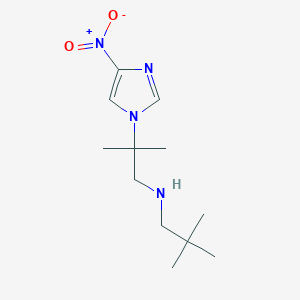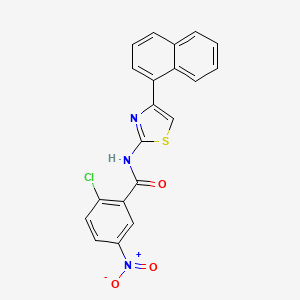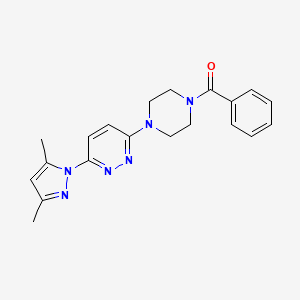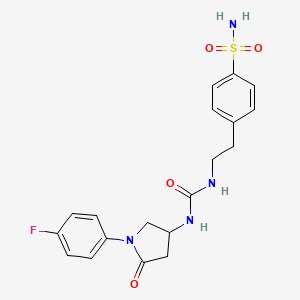
4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and function of B-cells.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves the inhibition of BTK activity. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and function of B-cells. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits BTK activity and suppresses B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival. In vivo studies have shown that this compound has antitumor activity in B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide in lab experiments include its potency and selectivity for BTK, making it a useful tool for studying the role of BTK in B-cell signaling and function. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide. These include the development of more potent and selective BTK inhibitors, the investigation of the role of BTK in other cell types and signaling pathways, and the evaluation of the efficacy and safety of BTK inhibitors in clinical trials. Additionally, the use of 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide in combination with other targeted therapies may provide a promising approach for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis method of 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves several steps. The first step is the synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form the desired product.
Aplicaciones Científicas De Investigación
4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is commonly used in scientific research to study the role of BTK in B-cell signaling and function. This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of B-cell receptor signaling and subsequent suppression of B-cell proliferation and survival. This makes 4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide a potential therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFRBCIFXYLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

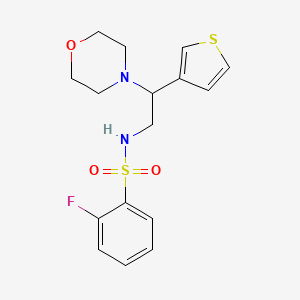
![3-(4-fluorophenoxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2618939.png)
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
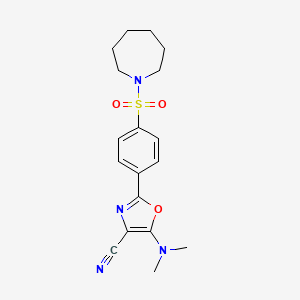
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)
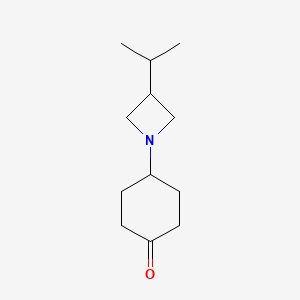
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
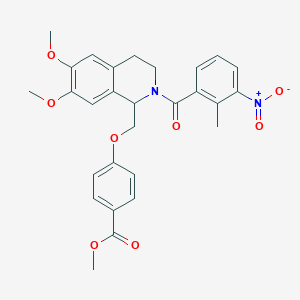
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
